Soquelitinib
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Overview
Description
Soquelitinib is a selective, covalent inhibitor of interleukin-2-inducible T cell kinase (ITK). ITK is a tyrosine kinase predominantly expressed by T lymphocytes and plays a crucial role in T cell activation, differentiation, and receptor signaling . This compound has shown promise in treating various T cell-mediated inflammatory diseases and certain types of cancer .
Preparation Methods
The synthesis of soquelitinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. the compound is developed and produced by Corvus Pharmaceuticals .
Chemical Reactions Analysis
Soquelitinib undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the molecule.
Substitution Reactions: Common reagents and conditions used in these reactions include various nucleophiles and electrophiles under controlled temperatures and pH levels.
Major Products: The primary products formed from these reactions are intermediates that lead to the final active compound.
Scientific Research Applications
Soquelitinib has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of ITK and its effects on T cell signaling pathways.
Biology: Research focuses on its role in modulating immune responses, particularly in T cell-mediated diseases.
Mechanism of Action
Soquelitinib exerts its effects by selectively inhibiting ITK, which is crucial for T cell receptor signaling. This inhibition leads to reduced secretion of Th2 and Th17 cytokines while promoting the production of Th1 cytokines and the differentiation of T cells to regulatory T cells (T regs) . The compound enhances immune responses by augmenting the generation of cytotoxic killer T cells and the production of cytokines that inhibit cancer cell survival .
Comparison with Similar Compounds
Soquelitinib is unique compared to other ITK inhibitors due to its selective and covalent binding properties. Similar compounds include:
Ciforadenant: Another ITK inhibitor with different binding properties.
Mupadolimab: An ITK inhibitor with distinct therapeutic applications.
This compound’s specificity and efficacy in modulating immune responses make it a promising candidate for treating various T cell-mediated diseases and cancers .
Properties
CAS No. |
2226636-04-8 |
---|---|
Molecular Formula |
C25H30N4O4S2 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
N-[5-[4-methoxy-2-methyl-5-[(3R)-3-methyl-4-prop-2-enoyl-1,4-diazepane-1-carbonyl]phenyl]sulfanyl-1,3-thiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C25H30N4O4S2/c1-5-21(30)29-10-6-9-28(14-16(29)3)24(32)18-12-20(15(2)11-19(18)33-4)34-22-13-26-25(35-22)27-23(31)17-7-8-17/h5,11-13,16-17H,1,6-10,14H2,2-4H3,(H,26,27,31)/t16-/m1/s1 |
InChI Key |
KNCWSXRTKLTULH-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCCN1C(=O)C=C)C(=O)C2=C(C=C(C(=C2)SC3=CN=C(S3)NC(=O)C4CC4)C)OC |
Canonical SMILES |
CC1CN(CCCN1C(=O)C=C)C(=O)C2=C(C=C(C(=C2)SC3=CN=C(S3)NC(=O)C4CC4)C)OC |
Origin of Product |
United States |
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